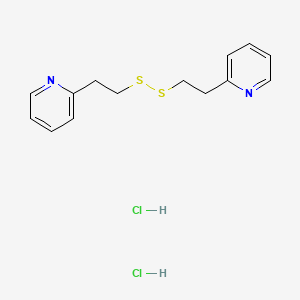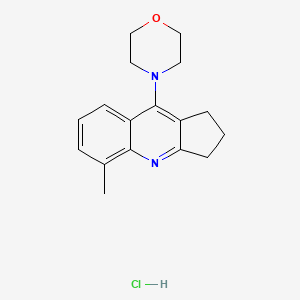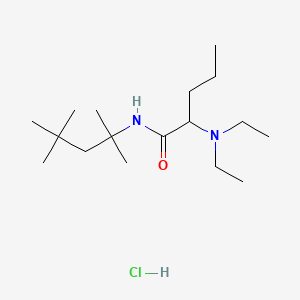
Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) is a complex organometallic compound that features a phosphonium cation and a stannate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) typically involves the reaction of tetraphenylphosphonium bromide with triphenyl(thiocyanato-N)tin(IV) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The thiocyanato ligand can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The stannate center can participate in redox reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Common reagents used in reactions involving tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) include nucleophiles such as halides, cyanides, and phosphines. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halostannate complexes, while redox reactions can produce various oxidation states of tin compounds .
Scientific Research Applications
Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic synthesis reactions, particularly those involving nucleophilic substitution and redox processes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical characteristics.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of stannate complexes and their interactions with various ligands.
Mechanism of Action
The mechanism of action of tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) involves the interaction of the phosphonium cation with the stannate anion. The phosphonium cation stabilizes the complex through electrostatic interactions, while the stannate anion participates in various chemical reactions. The thiocyanato ligand can act as a bridging ligand, facilitating the transfer of electrons and promoting redox reactions .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium bromide: A simpler phosphonium salt used in various organic synthesis reactions.
Triphenyl(thiocyanato-N)tin(IV): A related stannate compound with similar coordination properties.
Uniqueness
Tetraphenylphosphonium bromotriphenyl(thiocyanato-N)stannate(1-) is unique due to its combination of a phosphonium cation and a stannate anion, which imparts distinct chemical and physical properties.
Properties
CAS No. |
159000-26-7 |
|---|---|
Molecular Formula |
C43H35BrNPSSn |
Molecular Weight |
827.4 g/mol |
IUPAC Name |
benzene;tetraphenylphosphanium;tin(4+);bromide;thiocyanate |
InChI |
InChI=1S/C24H20P.3C6H5.CHNS.BrH.Sn/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;3*1-2-4-6-5-3-1;2-1-3;;/h1-20H;3*1-5H;3H;1H;/q+1;3*-1;;;+4/p-2 |
InChI Key |
KXABNDJGRIBYGE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Br-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
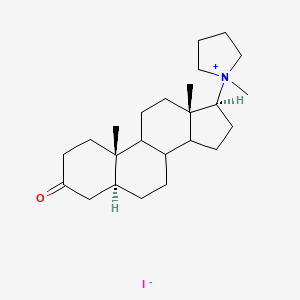
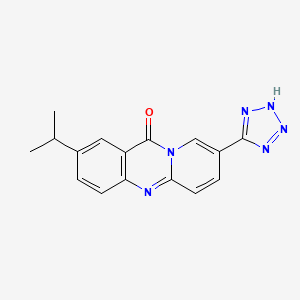
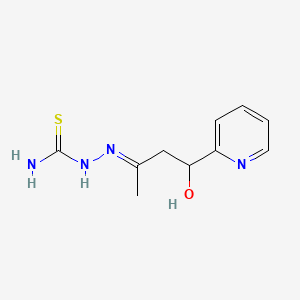
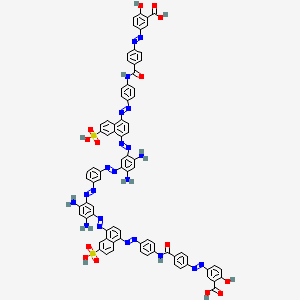

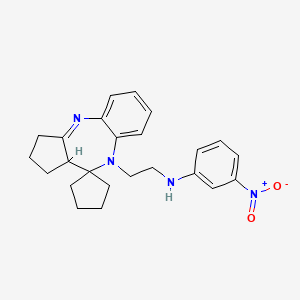


![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)
